N-(4-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide
CAS No.: 946327-17-9
Cat. No.: VC11936872
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946327-17-9 |
|---|---|
| Molecular Formula | C21H21N5O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-(4-acetamidophenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
| Standard InChI | InChI=1S/C21H21N5O4S/c1-13(27)22-14-7-9-15(10-8-14)23-19(28)11-16-12-31-21(24-16)26-20(29)25-17-5-3-4-6-18(17)30-2/h3-10,12H,11H2,1-2H3,(H,22,27)(H,23,28)(H2,24,25,26,29) |
| Standard InChI Key | BPFRJDZUDSISBE-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Introduction
N-(4-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a thiazole ring, an acetamide group, and a methoxyphenyl moiety, which contribute to its chemical reactivity and biological activity. The compound exhibits properties that make it relevant for pharmaceutical research, particularly in the development of antimicrobial or anti-inflammatory agents.
Synthesis
The synthesis of N-(4-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide typically involves multi-step reactions:
-
Formation of the Thiazole Ring: Reactants such as thiourea and α-halo ketones are cyclized under controlled conditions.
-
Amidation Reaction: The thiazole derivative undergoes amidation with 4-acetamidophenyl acetic acid.
-
Methoxyphenyl Carbamoylation: The final step involves introducing the methoxyphenyl carbamoyl group through a coupling reaction mediated by reagents like carbodiimides.
Reaction conditions (e.g., temperature, solvent choice) significantly influence yield and purity.
Biological Activity
Preliminary studies suggest that the compound has potential pharmacological applications due to its structural features:
-
Antimicrobial Activity: The thiazole ring is known for its efficacy against bacterial and fungal pathogens.
-
Anti-inflammatory Potential: The acetamide group may inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
-
Enzyme Inhibition: Methoxyphenyl derivatives are often explored for their ability to inhibit specific enzymes in metabolic pathways.
Further biological evaluation is needed to confirm these activities.
Analytical Characterization
The compound can be characterized using various analytical techniques:
| Technique | Details |
|---|---|
| NMR Spectroscopy | Confirms the presence of functional groups through chemical shifts (e.g., methoxy group at ~3.8 ppm). |
| Mass Spectrometry (MS) | Provides molecular ion peaks consistent with the molecular weight of 373.43 g/mol. |
| Infrared Spectroscopy (IR) | Identifies characteristic peaks for amide (~1650 cm⁻¹) and thiazole (~1500 cm⁻¹). |
Applications and Future Research
The unique structure of N-(4-acetamidophenyl)-2-(2-{[(2-methoxyphenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamide makes it a promising candidate for:
-
Drug discovery programs targeting infectious diseases.
-
Development of anti-inflammatory therapies.
-
Exploration as an enzyme inhibitor in metabolic disorders.
Future research should focus on:
-
Comprehensive in vitro and in vivo biological evaluations.
-
Toxicological studies to assess safety profiles.
-
Structural optimization to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume